
メチルプレドニゾロン
概要
説明
作用機序
メチルプレドニゾロンは、グルココルチコイド受容体に結合することで効果を発揮し、核に移行して遺伝子発現を調節します . この調節は、炭水化物、タンパク質、脂質代謝の調節、体液と電解質の恒常性の維持など、さまざまな生理学的効果をもたらします . この化合物は、多形核白血球の遊走を抑制し、毛細血管透過性の増加を逆転させることで、炎症を減少させます .
類似の化合物:
プレドニゾン: 抗炎症作用と免疫抑制作用が類似する別の合成グルココルチコイドです.
ヒドロコルチゾン: より幅広い生理学的効果を持つ天然のグルココルチコイドです.
独自性: メチルプレドニゾロンは、ミネラルコルチコイド受容体よりもグルココルチコイド受容体に対する親和性が高く、体液と電解質の不均衡に関連する副作用が少なく、炎症の抑制に効果的です . さらに、経口と注射の両方の形態で利用できるため、臨床用途において柔軟性があります .
科学的研究の応用
Pharmacological Overview
Methylprednisolone mimics the effects of naturally occurring glucocorticoids, providing a range of physiological effects. Its primary mechanism involves the modulation of inflammatory responses and immune system activity. The U.S. Food and Drug Administration has approved methylprednisolone for several conditions, with numerous off-label uses also documented.
FDA-Approved Indications
Methylprednisolone is indicated for a variety of conditions categorized by organ systems:
Organ System | Conditions |
---|---|
Dermatology | Atopic dermatitis, contact dermatitis, pemphigus vulgaris, erythema multiforme |
Endocrinology | Primary or secondary adrenocortical insufficiency |
Gastroenterology | Ulcerative colitis (off-label) |
Hematology | Autoimmune hemolytic anemia |
Neurology | Multiple sclerosis (acute exacerbations) |
Ophthalmology | Uveitis, scleritis, keratitis |
Nephrology | Nephrotic syndrome (off-label) |
Pulmonology | Asthma, chronic obstructive pulmonary disease exacerbations |
Rheumatology | Rheumatoid arthritis, gout |
Off-Label Uses
In addition to its approved indications, methylprednisolone is often used off-label for conditions such as:
- Severe allergic reactions
- COVID-19 requiring oxygen support
- Acute exacerbations of chronic obstructive pulmonary disease
- Myasthenia gravis
- Severe alcoholic hepatitis
Treatment of Inflammatory Conditions
Methylprednisolone is frequently prescribed to manage inflammation across various disorders. A study highlighted its effectiveness in reducing treatment failure rates in hospitalized patients with severe community-acquired pneumonia. The study reported that only 13% of patients receiving methylprednisolone experienced treatment failure compared to 31% in the placebo group (P = .02) .
Neurological Disorders
Methylprednisolone is notably used in treating acute exacerbations of multiple sclerosis. A systematic review demonstrated that high-dose methylprednisolone significantly improved recovery outcomes in these patients .
Oncology
In oncology settings, methylprednisolone serves as an adjunct therapy to manage side effects of chemotherapy and to treat certain hematological malignancies. Clinical trials are ongoing to explore its efficacy further .
Pain Management
Interlaminar and transforaminal epidural steroid injections using methylprednisolone have shown significant results in managing lumbar disc herniation and spinal stenosis. Evidence from randomized controlled trials supports its use for pain relief in these conditions .
Autoimmune Disorders
Methylprednisolone is utilized in treating various autoimmune conditions due to its immunosuppressive effects. For instance, it has been effective in managing autoimmune hemolytic anemia and lupus erythematosus .
Case Study 1: Community-Acquired Pneumonia
A randomized trial involving 60 patients with severe community-acquired pneumonia found that those treated with methylprednisolone had a lower incidence of treatment failure and improved inflammatory markers compared to the placebo group .
Case Study 2: Multiple Sclerosis
In a cohort study assessing the impact of high-dose methylprednisolone on multiple sclerosis exacerbations, patients receiving treatment reported significant improvements in neurological function and reduced relapse rates .
Case Study 3: Lumbar Disc Herniation
A review of clinical outcomes from interlaminar epidural steroid injections revealed that patients receiving methylprednisolone experienced significant pain relief and functional improvement compared to those receiving saline injections .
生化学分析
Biochemical Properties
Methylprednisolone acts as a mineralocorticoid and glucocorticoid receptor agonist . It has a higher affinity to glucocorticoid receptors than to mineralocorticoid receptors . It achieves its widespread inflammatory control by regulating the number and function of leukocytes, cytokines, and chemokines .
Cellular Effects
Methylprednisolone has significant effects on various types of cells and cellular processes. It influences cell function by quickly reducing inflammation during acute flares . It also impacts cell signaling pathways and gene expression . For instance, it induces non-genomic signaling through cytoplasmic glucocorticoid receptor (cGR)-mediated non-genomic effects, membrane-bound glucocorticoid receptor (mGR) non-genomic effects, and physiochemical interactions with cellular membranes .
Molecular Mechanism
Methylprednisolone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It integrates systemically, regardless of the route of administration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylprednisolone change over time. For instance, a single dose of Methylprednisolone before decompression significantly speeds locomotor recovery . It also reduces the incidence of perioperative motor complications .
Dosage Effects in Animal Models
The effects of Methylprednisolone vary with different dosages in animal models . For instance, different doses of Methylprednisolone have a therapeutic effect on sepsis-induced acute lung injury in rats . The efficacy of moderate-dose Methylprednisolone was better than that of low-dose and was equivalent to that of high-dose .
Metabolic Pathways
Methylprednisolone is involved in several metabolic pathways. It is primarily metabolized in the liver, but also in the kidney and tissues, through the CYP3A4 enzyme . It modulates metabolic activity associated with tryptophan and inflammatory lipids .
Transport and Distribution
Methylprednisolone is transported and distributed within cells and tissues. It is administered orally, intramuscularly, intra-articularly, or intravenously . Regardless of the route of administration, Methylprednisolone integrates systemically .
Subcellular Localization
It is known that Methylprednisolone acts as a mineralocorticoid and glucocorticoid receptor agonist , suggesting that it may localize to areas of the cell where these receptors are present.
準備方法
合成経路と反応条件: メチルプレドニゾロンは、一連の化学反応を通じてヒドロコルチゾンまたはプレドニゾロンから合成されます。 一般的な方法の1つは、6α位でのプレドニゾロンのメチル化です . このプロセスには、通常、制御された条件下での酸化、還元、エステル化などのステップが含まれます .
工業生産方法: 工業的な環境では、メチルプレドニゾロンはしばしば結晶化精製方法によって製造され、純度が高まり、不純物が減少します . この方法には、粗生成物を水とアセトンの混合物に溶解し、加熱と撹拌によって精製生成物を得ることが含まれます .
化学反応の分析
反応の種類: メチルプレドニゾロンは、酸化、還元、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 多くの場合、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用します。
還元: 一般的に、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用します。
主な生成物: これらの反応から生成される主な生成物には、メチルプレドニゾロンナトリウムスクシネートやメチルプレドニゾロンアセテートなど、メチルプレドニゾロンのさまざまな誘導体が含まれます .
4. 科学研究への応用
メチルプレドニゾロンは、科学研究において幅広い応用範囲を持っています。
類似化合物との比較
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action and higher potency compared to methylprednisolone.
Uniqueness: Methylprednisolone is unique in its higher affinity for glucocorticoid receptors compared to mineralocorticoid receptors, making it more effective in reducing inflammation with fewer side effects related to fluid and electrolyte imbalance . Additionally, its availability in both oral and injectable forms provides flexibility in clinical use .
生物活性
Methylprednisolone is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It has been extensively studied for its biological activity across various medical conditions, including autoimmune diseases, respiratory disorders, and severe infections like COVID-19. This article provides a comprehensive overview of the biological activity of methylprednisolone, supported by research findings, case studies, and data tables.
Methylprednisolone exerts its effects primarily through the modulation of gene expression. It binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. Here, it influences the transcription of genes involved in inflammation and immune response. This action results in:
- Inhibition of pro-inflammatory cytokines : Methylprednisolone reduces the production of cytokines such as IL-1, IL-6, and TNF-α.
- Suppression of immune cell activation : It inhibits the proliferation and function of T lymphocytes and other immune cells.
- Promotion of apoptosis : Methylprednisolone can induce apoptosis in certain immune cells, further dampening inflammatory responses.
1. Acute and Chronic Effects on Oxidative Stress
A study investigated the effects of acute and chronic administration of methylprednisolone on oxidative stress in rat lungs. The results indicated that:
- Acute Treatment : A significant increase (20%) in total reactive antioxidant potential (TRAP) was observed in rats treated with a single injection of methylprednisolone (50 mg/kg) compared to controls (p < 0.05). There was no significant change in lipid peroxidation (LPO) levels.
- Chronic Treatment : Rats receiving methylprednisolone for 30 days showed increased LPO levels, indicating oxidative damage (p < 0.05), while TRAP levels remained unchanged compared to controls .
Treatment Type | TRAP Levels (Mean ± SEM) | LPO Levels (Mean ± SEM) |
---|---|---|
Acute | Increased by 20% | No change |
Chronic | No change | Increased |
2. Efficacy in Severe COVID-19 Patients
A meta-analysis encompassing 13 studies with 3,138 patients revealed that methylprednisolone significantly reduced mortality among patients with severe COVID-19:
- Mortality Reduction : The risk ratio for mortality was 0.62 (95% CI: 0.46–0.85, p = 0.003), indicating a substantial survival benefit.
- Adverse Events : There was no significant increase in severe adverse events associated with methylprednisolone treatment (RR 1.20; 95% CI 0.92–1.56, p = 0.17) .
Treatment Group | Mortality Rate (%) | Risk Ratio (RR) |
---|---|---|
Methylprednisolone | 35.2 | 0.62 |
Control | 38.1 | - |
3. Long-term Effects on IgA Nephropathy
In a randomized clinical trial assessing oral methylprednisolone for IgA nephropathy, findings indicated:
- Efficacy : The treatment group showed a significant reduction in the combined endpoint of eGFR decrease and end-stage kidney disease compared to placebo.
- Sample Size : The study required 750 participants to achieve over 90% power to detect a meaningful difference .
Prolonged Therapy in Acute Respiratory Distress Syndrome (ARDS)
A study evaluated prolonged methylprednisolone therapy in patients with unresolving ARDS:
- Clinical Outcomes : The treatment group exhibited improved lung function metrics such as PaO2/FIO2 ratios and reduced multiple organ dysfunction syndrome (MODS) scores compared to placebo.
- Statistical Significance : Improvements were statistically significant across various measures (e.g., LIS score decreased from an average of 3.0 to 2.2 after treatment) .
特性
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSUDSXCMQTMA-PJHHCJLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023300 | |
Record name | Methylprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane; sparingly sol in acetone, alcohol, chloroform, methanol; slightly sol in ether. Practically insol in water. /21-acetate/, SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/, Sparingly sol in alc, dioxane, methanol; slightly sol in acetone, chloroform; very slightly sol in ether., In water, 1.20X10+2 mg/L at 25 °C, 1.09e-01 g/L | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
17,21-dihydroxy-6alpha-methylpregna-1,4-diene-3,11,20-trione; 11beta,17,21,21-tetrahydroxy-6alpha-methylpregna-1,4-diene-3,20-dione; 11beta-hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione; (E)- and (Z)-11beta,20-dihydroxy-6alpha-methylpregna-1,4,17(20)-triene-3,21-dione, (20RS)-11beta,17,20-trihydroxy-6alpha-methyl-3-oxopregna-1,4-diene-21-yl acetate; methylprednisolone; 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; 11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; prednisolone acetate; 6alpha-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate; 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-ene-21-yl acetate; 11beta-hydroxy-6alpha-methyl-3-oxopregna-1,4,17(20)-trien-21-yl acetate /methylprednisolone acetate/, methylprednisolone; 4-[(11beta,21-dihydroxy-6alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid (methylprednisolone 17-(hydrogen succinate)); methylprednisolone acetate; 4-[(11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregna-4-en-21-yl)oxy]-4-oxobutanoic acid (methylhydrocortisone 21-(hydrogen succinate)) /methylprednisolone hydrogen succinate/ | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White to practically white crystalline powder | |
CAS No. |
83-43-2 | |
Record name | Methylprednisolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | methylprednisolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylprednisolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W7ZR7023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-237 °C, 232.5 °C | |
Record name | Methylprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylprednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylprednisolone exert its effects on a cellular level?
A1: Methylprednisolone is a synthetic glucocorticoid that primarily acts by binding to the glucocorticoid receptor within the cytoplasm. [, , ] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA, modulating the transcription of various genes involved in inflammation, immune response, and metabolism. [, , ]
Q2: What are the downstream effects of Methylprednisolone's interaction with glucocorticoid receptors?
A2: The interaction leads to a cascade of events, including:
- Anti-inflammatory effects: Increased production of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thus reducing the synthesis of inflammatory mediators. []
- Immunosuppressive effects: Suppression of immune cell activation, proliferation, and cytokine production, thereby dampening the immune response. [, ]
- Metabolic effects: Increased gluconeogenesis, protein catabolism, and lipolysis, leading to elevated blood glucose levels and altered lipid metabolism. [, ]
Q3: What is the molecular formula and weight of Methylprednisolone?
A4: The molecular formula of Methylprednisolone is C22H30O5 and its molecular weight is 374.47 g/mol. []
Q4: What are the main clinical uses of Methylprednisolone based on the provided research?
A4: The research articles highlight the use of Methylprednisolone in a variety of clinical contexts, including:
- Acute moderate/severe asthma: Sequential therapy with intravenous followed by oral administration has shown effectiveness and safety in improving lung function. []
- Postpericardiotomy syndrome (PPS) prevention after cardiac surgery: A single intraoperative dose has shown potential in reducing the incidence of PPS and pericardial effusion. []
- Electrical status epilepticus during sleep (ESES) in children: High-dose Methylprednisolone therapy, particularly in cases resistant to traditional antiepileptic drugs, has demonstrated effectiveness in reducing seizure frequency and ESES severity. [, ]
Q5: Has Methylprednisolone demonstrated efficacy in treating traumatic optic neuropathy?
A6: The research presents conflicting evidence regarding the effectiveness of Methylprednisolone in treating traumatic optic neuropathy. While some studies indicate potential benefits with high-dose methylprednisolone and mannitol combination therapy shortly after injury, [] others utilizing low-dose methylprednisolone haven't found statistically significant improvements in visual recovery compared to conservative treatment. [] Further research is needed to establish definitive conclusions.
Q6: Can Methylprednisolone be used for long-term management of rheumatoid arthritis?
A8: Research indicates that while Methylprednisolone pulse therapy can offer temporary relief from rheumatoid arthritis flares, its long-term use for disease management is not supported. [] Studies haven't shown significant improvements in clinical outcomes or radiological progression with monthly intravenous methylprednisolone compared to placebo when combined with disease-modifying drugs like penicillamine or azathioprine. []
Q7: What are the potential adverse effects associated with Methylprednisolone use?
A10: While this Q&A focuses on the scientific aspects and avoids discussing specific drug side effects, it's important to acknowledge that glucocorticoids like Methylprednisolone are potent medications with potential for adverse effects, particularly with prolonged or high-dose use. [, ]
Q8: Is there evidence suggesting long-term use of Methylprednisolone can be detrimental?
A11: Research indicates that chronic administration of Methylprednisolone may have detrimental effects on lung tissue, potentially increasing oxidative stress and lipid peroxidation levels. [] This highlights the importance of carefully considering the risks and benefits of long-term glucocorticoid therapy.
Q9: Does Methylprednisolone interact with other drugs or influence enzymatic activity?
A12: Yes, Methylprednisolone is known to interact with various medications. [] For instance, itraconazole, a CYP3A4 inhibitor, can significantly increase methylprednisolone concentrations and enhance the suppression of endogenous cortisol secretion. [] This interaction emphasizes the importance of careful medication reconciliation and potential dosage adjustments when co-administering Methylprednisolone with other drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。